REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][N:4]([CH2:6][C:7]([N:9]1[CH2:14][CH2:13][CH:12]([C:15]([O:17]CC)=[O:16])[CH2:11][CH2:10]1)=[O:8])[CH3:5]>C(O)C>[CH3:5][N:4]([CH2:6][C:7]([N:9]1[CH2:14][CH2:13][CH:12]([C:15]([OH:17])=[O:16])[CH2:11][CH2:10]1)=[O:8])[CH3:3] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC(=O)N1CCC(CC1)C(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 16 hours at 50° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ethanol is removed under reduced pressure (2.7 kPa)
|
Type
|
EXTRACTION
|
Details
|
the residual aqueous phase is extracted with 50 cm3 of ethyl acetate
|
Type
|
ADDITION
|
Details
|
The aqueous phase is then brought to pH 6 by addition of 1 N hydrochloric acid
|
Type
|
CONCENTRATION
|
Details
|
is then concentrated to dyrness under reduced pressure (2.7 kPa)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure (2.7 kPa)
|
Type
|
CUSTOM
|
Details
|
is taken up in 50 cm3 of ethanol at 50° C.
|
Type
|
CUSTOM
|
Details
|
the insoluble matter is removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under reduceed pressure (2.7 kPa)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC(=O)N1CCC(CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 105.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |